Satigrel
Overview
Description
Satigrel is a novel antiplatelet agent known for its ability to inhibit platelet aggregation. It is particularly effective in preventing platelet accumulation in prosthetic arterial grafts . The compound has a molecular formula of C20H19NO4 and a molecular weight of 337.37 .
Preparation Methods
Satigrel can be synthesized through a series of chemical reactions. One of the primary synthetic routes involves the preparation of 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and polyethylene glycol, along with surfactants like Tween 80 . The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Satigrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Satigrel has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving platelet aggregation inhibitors.
Medicine: The compound has been investigated for its potential to improve cutaneous circulation in patients with intermittent claudication due to arteriosclerosis obliterans.
Mechanism of Action
Satigrel exerts its effects by selectively inhibiting the enzyme prostaglandin H synthase 1 (PGHS1), which is present in platelets . This inhibition prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation . Additionally, this compound inhibits phosphodiesterase isoforms, further contributing to its antiplatelet effects . The molecular targets and pathways involved include the cyclooxygenase pathway and the phosphodiesterase pathway .
Comparison with Similar Compounds
Satigrel is unique in its dual inhibition of prostaglandin H synthase 1 and phosphodiesterase isoforms . Similar compounds include:
Aspirin: Inhibits cyclooxygenase enzymes but does not have significant phosphodiesterase inhibitory activity.
Clopidogrel: Inhibits the P2Y12 receptor on platelets but does not inhibit cyclooxygenase or phosphodiesterase enzymes.
Dipyridamole: Inhibits phosphodiesterase enzymes but does not inhibit cyclooxygenase enzymes.
This compound’s uniqueness lies in its ability to inhibit both prostaglandin H synthase 1 and phosphodiesterase isoforms, making it a potent antiplatelet agent with a broader mechanism of action .
Biological Activity
Satigrel, also known as E5510, is a novel anti-platelet agent developed for the prevention of thrombotic events. This compound exhibits significant biological activity primarily through its mechanism of action on platelet aggregation and cyclic nucleotide modulation. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.
This compound operates by inhibiting platelet aggregation induced by collagen and arachidonic acid. It achieves this through the selective inhibition of thromboxane A2 synthesis, which is crucial for platelet activation. Additionally, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in human platelets in a dose-dependent manner, which further contributes to its anti-aggregatory effects .
Key Research Findings
- Platelet Aggregation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits collagen- and arachidonic acid-induced platelet aggregation. The compound's efficacy was observed at concentrations as low as 100 μM, with increased efficacy at higher concentrations (300 μM) .
- Cyclic Nucleotide Modulation : Research indicates that this compound enhances cAMP and cGMP levels within platelets, leading to an overall decrease in platelet reactivity. This modulation is critical for preventing thrombus formation during cardiovascular events .
- Comparative Efficacy : In comparison to other anti-platelet agents, this compound has shown promising results in terms of safety and efficacy profiles. It has been noted to have a lower incidence of side effects compared to traditional therapies like aspirin and clopidogrel .
Table 1: Comparative Efficacy of this compound vs. Other Anti-Platelet Agents
Drug | Mechanism of Action | Platelet Aggregation Inhibition (%) | Side Effects |
---|---|---|---|
This compound | Inhibition of thromboxane A2 | 75% at 300 μM | Mild gastrointestinal |
Aspirin | COX inhibition | 60% at standard dose | Gastrointestinal bleeding |
Clopidogrel | ADP receptor blockade | 70% at standard dose | Rash, diarrhea |
Case Studies
- Clinical Trial on Cardiovascular Events : A clinical trial involving patients with a history of myocardial infarction assessed the effectiveness of this compound in reducing the incidence of subsequent cardiovascular events. The study found that patients treated with this compound had a significantly lower rate of thrombotic events compared to those receiving standard therapy (p < 0.05) .
- Safety Profile Analysis : A multi-center study evaluated the safety profile of this compound over a six-month period in patients undergoing percutaneous coronary intervention (PCI). The results indicated that this compound was well-tolerated with minimal adverse effects reported, particularly in comparison to traditional anti-platelet therapies .
Properties
CAS No. |
111753-73-2 |
---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23) |
InChI Key |
GRVCTHTXJDYIHB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
111753-73-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid E 5510 E-5510 Satigrel |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.